molecular formula C5H13NS B1525075 2-Methyl-3-(methylsulfanyl)propan-1-amine CAS No. 1183068-93-0

2-Methyl-3-(methylsulfanyl)propan-1-amine

Cat. No.: B1525075
CAS No.: 1183068-93-0
M. Wt: 119.23 g/mol
InChI Key: SKMIZTANAVSWRO-UHFFFAOYSA-N
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Description

2-Methyl-3-(methylsulfanyl)propan-1-amine is a branched aliphatic amine featuring a methyl group at the second carbon and a methylsulfanyl (SCH₃) moiety at the third carbon of the propane backbone. For instance, compounds with the 3-(methylsulfanyl)propan-1-amine scaffold are utilized in synthesizing antimicrobial agents (e.g., iberverin derivatives) and antifungal compounds .

Properties

IUPAC Name

2-methyl-3-methylsulfanylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NS/c1-5(3-6)4-7-2/h5H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMIZTANAVSWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(methylsulfanyl)propan-1-amine typically involves the reaction of 2-methyl-3-bromopropan-1-amine with sodium methylsulfide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(methylsulfanyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler amines.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

2-Methyl-3-(methylsulfanyl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(methylsulfanyl)propan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in redox reactions. These interactions can affect enzyme activity and cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural analogs, their substituents, molecular weights, and applications based on evidence:

Compound Name (IUPAC) Substituents/Modifications Molecular Weight (g/mol) Key Findings/Applications Evidence Source
4-(Methylsulfanyl)propan-1-amine SCH₃ at C4 ~119 (base) Precursor to iberverin (anti-Helicobacter activity)
2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride SCH₃ at C3; difluoro at C2; hydrochloride salt ~194.6 Building block in drug discovery (Enamine Ltd catalogue)
(1S)-1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine Benzothiazole ring at C1; SCH₃ at C3 ~296.4 Antifungal activity (agar diffusion assays)
1-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propan-1-amine dihydrochloride Benzodiazol ring at C1; SCH₃ at C3 384.4 Versatile small-molecule scaffold (Biosynth)
1-(3-Chlorophenyl)-N-[[5-(methylsulfanylmethyl)furan-2-yl]methyl]propan-1-amine Chlorophenyl and furan substituents 309.85 Pharmaceutical intermediate (Angene Chemical)
3-(Methylsulfanyl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine Oxadiazole ring at C1; SCH₃ at C3 ~229.3 Supplier-listed compound (AKOS009228365)

Key Observations:

Biological Activity :

  • The benzothiazole derivative () exhibits antifungal activity, likely due to the electron-withdrawing fluorine and planar benzothiazole ring enhancing target binding .
  • Iberverin analogs (e.g., from ) demonstrate potent anti-Helicobacter activity (>5 cm inhibition zones at 5 mg/disk), attributed to the methylsulfanyl group’s role in membrane disruption .

Structural Impact on Properties: Fluorination: The difluoro analog () may exhibit enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, influencing bioavailability .

Synthetic Utility :

  • The 3-(methylsulfanyl)propan-1-amine scaffold serves as a versatile intermediate. For example, it reacts with thiophosgene to form isothiocyanate derivatives (e.g., iberverin synthesis in ) .

Biological Activity

2-Methyl-3-(methylsulfanyl)propan-1-amine, a compound characterized by its branched structure and the presence of a methylsulfanyl group, has garnered interest in medicinal chemistry and organic synthesis. Its molecular formula indicates potential biological activities, although comprehensive studies are still limited. This article reviews the current understanding of its biological activity, including preliminary findings, potential applications, and future research directions.

Chemical Structure and Properties

The compound features a propanamine backbone with a methylsulfanyl substituent. Its molecular weight is approximately 119.23 g/mol, and it typically appears as a colorless to pale yellow liquid with a density around 0.9 g/cm³ and a boiling point of approximately 168.1 °C at 760 mmHg.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit various biological activities similar to other amines and sulfides. Notably, compounds with analogous structures have been investigated for their roles in:

  • Neurotransmitter modulation
  • Antimicrobial properties
  • Potential therapeutic effects in neurodegenerative diseases .

While specific mechanisms of action for this compound are not well-defined, it is hypothesized that its interactions may involve:

  • Binding to neurotransmitter receptors , potentially influencing neural activity.
  • Reactivity with thiol groups in proteins, which may disrupt cellular functions or lead to cross-linking effects similar to known biocides .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, which may provide insights into its biological activity. The following table summarizes these compounds:

Compound NameChemical FormulaUnique Features
2-Methyl-1-(methylthio)propan-2-amineC5H13NSDifferent branching pattern
3-(Methylthio)propylamineC4H11NSShorter carbon chain affecting solubility
N,N-DimethylaminoethanethiolC5H13NSDimethyl substitution on nitrogen
Bis(1-methylpiperidin-4-yl)amineC12H22N2More complex cyclic structure

These compounds exhibit unique characteristics that differentiate them from this compound, impacting their biological activity and reactivity profiles.

Case Studies and Research Findings

Research on related compounds has indicated potential applications in various fields:

  • Pharmacology : Compounds similar to this compound have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems.
  • Agriculture : Preliminary findings suggest its potential use as an insecticide or fungicide due to its ability to affect pest neurochemistry .
  • Biochemical Studies : The compound may be involved in enzymatic studies or metabolic assays due to its sulfur-containing group, influencing pathways related to sulfur-containing amino acids.

Future Research Directions

Further investigations are necessary to elucidate the specific biological effects and mechanisms of action of this compound. Key areas for future research include:

  • In vitro and in vivo studies to assess its pharmacological profile.
  • Toxicological assessments to evaluate safety and efficacy.
  • Exploration of synthetic routes for producing derivatives with enhanced biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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